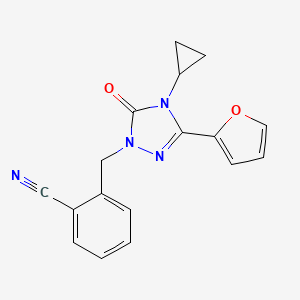![molecular formula C18H11Cl2N3OS B2360842 4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide CAS No. 374615-54-0](/img/structure/B2360842.png)
4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazo[1,2-a]pyridines, such as the one in your query, have been attracting substantial interest due to their potential pharmaceutical applications . They are an important class of fused nitrogen-bridged heterocyclic compounds .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . There are effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines, crucial target products and key intermediates .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Physical And Chemical Properties Analysis
The molecular weight of the compound is 353.8 g/mol . Other specific physical and chemical properties were not found in the search results.Scientific Research Applications
Anti-Tubercular Agents
The core structure of this compound is similar to derivatives that have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis . The presence of the thiophene and imidazo[1,2-a]pyridine moieties suggests that it could be a potent candidate for developing new anti-TB drugs, which is crucial given the rise of multi-drug resistant strains of TB.
Antimicrobial Activity
Thiophene derivatives are known to exhibit antimicrobial properties . The incorporation of thiophene in the compound’s structure could potentially make it effective against a range of microbial infections, providing a new avenue for the development of antimicrobial agents.
Anti-Inflammatory and Analgesic Applications
Compounds containing thiophene have been reported to possess anti-inflammatory and analgesic activities . This compound could be explored for its efficacy in reducing inflammation and pain, contributing to the treatment of chronic inflammatory diseases.
Antitumor Activity
The thiophene component of the compound has been linked to antitumor activity . Investigating this compound’s potential as an anticancer agent could be valuable, especially in targeting specific types of cancer cells.
Kinase Inhibition
Thiophene derivatives are known to act as kinase inhibitors , which are important in the treatment of various diseases, including cancer. This compound could be studied for its ability to inhibit specific kinases, leading to new therapeutic strategies.
Material Science Applications
The structural components of this compound, particularly the imidazo[1,2-a]pyridine, could have applications in material science . For instance, they could be used in the fabrication of organic semiconductors or as part of light-emitting diodes (LEDs) .
Corrosion Inhibition
Thiophene and its derivatives have been utilized as corrosion inhibitors . This compound could be explored for its potential to protect metals from corrosion, which is a significant issue in various industries.
Future Directions
properties
IUPAC Name |
4-chloro-N-(6-chloro-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3OS/c19-12-5-3-11(4-6-12)18(24)22-17-16(14-2-1-9-25-14)21-15-8-7-13(20)10-23(15)17/h1-10H,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIGTAXUAFMPQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N3C=C(C=CC3=N2)Cl)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[6-chloro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2360759.png)
![cyclobutyl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2360763.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid](/img/structure/B2360764.png)
![(3S,5S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylmorpholine-3-carboxylic acid](/img/structure/B2360765.png)

![3-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2360767.png)


![N-(3-chlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2360771.png)


![(1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2360777.png)

![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2360782.png)